5-Fluoro-4H-1-benzopyran
Overview
Description
Preparation Methods
One common method involves the reaction of 4H-1-benzopyran with a fluorinating agent under controlled conditions . For instance, a general procedure might include dissolving the precursor compound in acetic anhydride, followed by the addition of a fluorinating agent like propanedinitrile. The reaction mixture is then heated under reflux at 110°C for 16 hours .
Industrial production methods often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
5-Fluoro-4H-1-benzopyran undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized benzopyran derivatives .
Scientific Research Applications
5-Fluoro-4H-1-benzopyran has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-4H-1-benzopyran involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are due to the p···π and CH···N hyperconjugation effects, which enhance its optical performance . In biological systems, it may interact with enzymes or receptors, leading to various biological effects such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
5-Fluoro-4H-1-benzopyran can be compared with other similar compounds such as:
4-Oxo-4H-1-benzopyran-2-carboxylic acid:
6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde: Another fluorinated benzopyran derivative, used in the synthesis of luminescent complexes.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
5-fluoro-4H-chromene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-2,4-6H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUPAVXZAWKHKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=COC2=C1C(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.